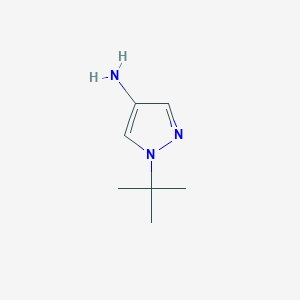

1-tert-butyl-1H-pyrazol-4-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-tert-butylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUFJDDEDJUDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541638 | |

| Record name | 1-tert-Butyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97421-13-1 | |

| Record name | 1-(1,1-Dimethylethyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vi. Biological Activity and Pharmacological Potential of 1 Tert Butyl 1h Pyrazol 4 Amine Derivatives

Role as a Pharmacophore in Drug Discovery

The pyrazole (B372694) nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.comnih.gov Pyrazole derivatives are recognized for their extensive physiological and pharmacological activities, making them a promising scaffold for the discovery of new active pharmaceutical ingredients. mdpi.com The presence of adjacent nitrogen atoms and the ability to substitute at various positions on the ring allow for the fine-tuning of physicochemical and biological properties. nih.gov

The 1-tert-butyl-1H-pyrazol-4-amine structure, in particular, has been utilized as a key building block for creating libraries of potential drug-like compounds. mdpi.com The tert-butyl group is a critical binding element, often occupying a lipophilic (fat-loving) pocket in target proteins, such as kinases. nih.gov This interaction can be crucial for the compound's potency and efficacy. The amine group at the 4-position provides a convenient point for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions like reductive amination. mdpi.com This versatility enables the exploration of structure-activity relationships (SARs) to optimize compounds for specific therapeutic applications, from anticancer to anti-inflammatory agents. mdpi.comnih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been extensively studied as inhibitors of various enzyme classes, demonstrating their potential to modulate key pathological pathways.

A significant area of research has focused on pyrazole-based compounds as inhibitors of protein kinases, which are crucial regulators of cell signaling. One of the most prominent targets is the p38 mitogen-activated protein kinase (MAPK), an enzyme involved in inflammatory responses.

The compound BIRB 796, a potent p38α MAPK inhibitor, features a 1-tert-butyl-pyrazole core. nih.gov Structure-activity relationship studies have revealed that the tert-butyl group is a critical binding element, fitting into a lipophilic pocket on the kinase that is exposed when the enzyme changes its conformation. nih.govnih.gov This interaction is fundamental to the inhibitory activity. The pyrazole ring itself contributes to binding through interactions with the kinase. nih.gov By modifying other parts of the molecule while retaining the key pyrazole pharmacophore, researchers have developed potent inhibitors of p38 MAPK, which have shown the ability to block the production of inflammatory cytokines like TNF-α in cellular and in vivo models. nih.govnih.gov

Further research has led to the discovery of other potent kinase inhibitors based on pyrazole scaffolds. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as powerful inhibitors of TANK-binding kinase 1 (TBK1), another key enzyme in immune signaling pathways. nih.gov One compound from this series, 15y, demonstrated an exceptionally low IC₅₀ value of 0.2 nM, highlighting its potency. nih.gov Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov The most potent of these, compound 15, had a Kᵢ of 0.005 µM. nih.gov

Derivatives incorporating the pyrazole scaffold have also shown significant promise as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including glaucoma and tumorigenesis. rsc.org

A series of pyrazole-based benzenesulfonamides were synthesized and evaluated for their ability to inhibit three human carbonic anhydrase (hCA) isoforms: hCA II, hCA IX, and hCA XII. rsc.org Several of these derivatives were found to be more potent than acetazolamide, a standard CA inhibitor. rsc.org Docking studies revealed that these inhibitors bind effectively within the active site of the enzymes, interacting with key amino acid residues. rsc.org The research highlighted specific compounds that showed preferential inhibition for certain isoforms, which is a desirable property for developing targeted therapies. rsc.org

| Compound | Target Isoform | Inhibitory Activity (IC₅₀) |

| 4k | hCA II | 0.24 ± 0.18 µM |

| 4j | hCA IX | 0.15 ± 0.07 µM |

| 4g | hCA XII | 0.12 ± 0.07 µM |

This table summarizes the most potent inhibitors against specific human carbonic anhydrase isoforms from a synthesized series of pyrazole-based benzene (B151609) sulfonamides. rsc.org

Anticancer Activity Research

The pyrazole scaffold is a prominent feature in the design of novel anticancer agents. mdpi.comnih.gov Derivatives of this compound have been investigated for their cytotoxic potential against a variety of cancer cell lines.

Research has demonstrated that pyrazole-sulfonamide hybrids possess notable anticancer activity. For example, one pyrazole-4-sulfonamide derivative showed high potency against the U937 human monocytic leukemia cell line with a GI₅₀ (50% growth inhibition) value of 1.7 µM. mdpi.com Another series of pyrazole–sulfonamide hybrids was tested against colon cancer cell lines, with one compound exhibiting greater potency against HCT-116, HT-29, and SW-620 cell lines than the standard chemotherapy drug 5-fluorouracil. mdpi.com

The versatility of the pyrazole core allows for its incorporation into molecules that target specific cancer-related pathways. N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were developed as potent CDK2 inhibitors and showed sub-micromolar antiproliferative activity against 13 different cancer cell lines. nih.gov Mechanistic studies confirmed that a lead compound from this series could induce cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov Furthermore, pyrazole derivatives have been designed to inhibit other cancer-relevant targets like EGFR and BRAF(V600E). nih.gov

| Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference |

| Pyrazole-4-sulfonamide | U937 (Leukemia) | GI₅₀ = 1.7 µM | mdpi.com |

| Pyrazole-sulfonamide hybrid | HT-29 (Colon) | IC₅₀ = 8.99 µM | mdpi.com |

| Pyrazole-sulfonamide hybrid | SW-620 (Colon) | IC₅₀ = 3.27 µM | mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Panel of 13 cancer cell lines | GI₅₀ = 0.127-0.560 μM | nih.gov |

| 1H-pyrazolo[3,4-b]pyridine | A172, U87MG, A375, A2058, Panc0504 | Micromolar antiproliferation | nih.gov |

This table presents selected examples of anticancer activity for various pyrazole derivatives against different cancer cell lines.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Pyrazole derivatives have a long history of investigation for their antimicrobial properties. nih.gov The core structure is found in some antibiotic drugs, and new derivatives are continually being explored to combat microbial infections. nih.gov

A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial and antifungal activities. nih.gov They were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. nih.gov Their antifungal efficacy was evaluated against various fungal strains, including Aspergillus flavus and Penicillium chrysogenum. nih.gov Several compounds in the series, specifically 9d, 9g, and 9h, demonstrated potent antimicrobial activities. nih.gov

Other studies have focused on creating pyrazole-1-carbothiohydrazide derivatives and related pyrazolyl 1,3,4-thiadiazines. nih.gov These compounds were evaluated for their antimicrobial activity, with some showing remarkable antibacterial and antifungal effects. nih.gov One particular compound, a hydrazineylidene-pyrazole-1-carbothiohydrazide (21a), displayed higher potency than the standard drugs chloramphenicol (B1208) (antibacterial) and clotrimazole (B1669251) (antifungal), with Minimum Inhibitory Concentration (MIC) values in the range of 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi. nih.gov The natural product Pyrazofurin, a pyrazole C-glycoside, is also noted for its broad-spectrum antimicrobial and antiviral activities. nih.gov

| Derivative Class | Organism(s) | Activity (MIC) |

| Hydrazineylidene-pyrazole-1-carbothiohydrazide (21a) | Bacteria | 62.5–125 µg/mL |

| Hydrazineylidene-pyrazole-1-carbothiohydrazide (21a) | Fungi | 2.9–7.8 µg/mL |

This table shows the Minimum Inhibitory Concentration (MIC) values for a potent pyrazole derivative against bacteria and fungi. nih.gov

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of this compound derivatives is closely linked to their activity as enzyme inhibitors, particularly of p38 MAPK. nih.gov As p38 MAPK plays a critical role in the production of pro-inflammatory cytokines, its inhibition is a key strategy for treating inflammatory diseases. nih.govgoogle.com

The development of potent p38 MAPK inhibitors like BIRB 796, which contains the 1-tert-butyl-pyrazole moiety, was driven by the need for effective anti-inflammatory agents. nih.govnih.gov These compounds have demonstrated the ability to potently inhibit the production of TNF-α, a major inflammatory mediator, in cellular assays. nih.gov This mechanism provides a strong rationale for their use in inflammatory conditions.

Beyond p38 MAPK, other pyrazole-containing compounds have been reported to possess anti-inflammatory and analgesic (pain-relieving) properties. nih.gov The pyrazole nucleus is a structural feature of some nonsteroidal anti-inflammatory drugs (NSAIDs) like Lonazolac and Epirizole. mdpi.com Computational docking studies have suggested that certain pyrazole derivatives can bind to anti-inflammatory protein targets, indicating their potential as anti-inflammatory agents. nih.gov

Neurological Applications (e.g., Alzheimer's, Parkinson's disease)

The pyrazole scaffold is a key structural motif in many compounds investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov The pathologies of these diseases are complex, involving factors like protein misfolding, oxidative stress, and neuroinflammation. acgpubs.orgnih.gov

Derivatives built on the pyrazole core have been explored as potential therapeutic agents due to their ability to interact with various biological targets implicated in these diseases. nih.gov For example, certain pyrazole derivatives have been designed as inhibitors of enzymes that play a role in the progression of Alzheimer's disease. acgpubs.org Although direct studies on this compound derivatives for these conditions are not prominent in the literature, the general promise of the pyrazole class is noteworthy.

One illustrative area of research is the development of pyrazoline-substituted steroids as neuroprotective agents. In animal models using lipopolysaccharide (LPS) to induce neuroinflammation—a condition that mimics aspects of Alzheimer's and Parkinson's disease—these compounds demonstrated the ability to mitigate oxidative and nitrosative stress. nih.gov They also reduced the activity of acetylcholinesterase, an enzyme that degrades a key neurotransmitter, and lowered levels of the inflammatory marker TNF-α. nih.gov

Table 1: Neuroprotective Effects of Pyrazoline-Substituted Heterosteroids This interactive table summarizes the neuroprotective effects of selected pyrazoline-substituted heterosteroids in an LPS-induced neuroinflammation model.

| Compound | Effect | Model System |

|---|---|---|

| N-acetyl pyrazoline analogue (3c) | Improved learning, memory, and movement deficits; suppressed oxidative stress and TNF-α levels. | LPS-induced neuroinflammation in mice and rats. nih.gov |

| N-phenyl pyrazoline analogue (4c) | Showed significant neuroprotective effects, though less potent than the N-acetyl analogue. | LPS-induced neuroinflammation in mice and rats. nih.gov |

Other Reported Biological Activities (e.g., Antiprotozoal, Antioxidant)

Beyond neurological applications, the pyrazole scaffold has been associated with a variety of other biological activities.

Antioxidant Activity Oxidative stress, which arises from an imbalance between the generation of reactive oxygen species (ROS) and the body's antioxidant defenses, is a contributing factor to numerous diseases. acgpubs.org The pyrazole ring system has been recognized as a valuable pharmacophore for creating antioxidant compounds. nih.gov

Multiple studies have confirmed the antioxidant potential of various pyrazole derivatives. For instance, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized and their capacity to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) was evaluated. nih.gov Several of these compounds displayed excellent to moderate antioxidant activity when compared to the standard antioxidant, ascorbic acid. nih.gov Another investigation into novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also underscored their potent antioxidant capabilities. nih.gov

Table 2: Antioxidant Activity of Pyrazole Sulfonamide Derivatives The table below shows the antioxidant activity of some pyrazole sulfonamide derivatives as determined by DPPH radical scavenging assays.

| Compound | Antioxidant Activity (DPPH scavenging) |

|---|---|

| 4b | Potent. nih.gov |

| 4d | Potent. nih.gov |

| 4e | Potent. nih.gov |

Activity is reported relative to a standard antioxidant, ascorbic acid.

Antiprotozoal Activity There is a notable lack of specific information in the reviewed scientific literature concerning the antiprotozoal activity of this compound derivatives.

Mechanistic Insights into Biological Action

The diverse biological effects of pyrazole derivatives are a consequence of their ability to interact with a wide array of biological targets. The precise mechanism of action is often dictated by the nature and position of the chemical groups attached to the pyrazole ring.

In the realm of neurodegenerative disorders, certain pyrazole derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of the neurotransmitter dopamine (B1211576). nih.gov By inhibiting MAO-B, these compounds can increase dopamine levels, a key therapeutic approach in managing Parkinson's disease.

The anti-inflammatory properties of pyrazole derivatives, which are relevant to combating neuroinflammation, have been attributed to their ability to inhibit pro-inflammatory signaling molecules known as cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, the pyrazole scaffold has served as a foundation for the design of kinase inhibitors. nih.gov Kinases are a vast family of enzymes that regulate a multitude of cellular processes through signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and neurological conditions. For instance, a pyrazolo[3,4-d]pyrimidine derivative that incorporates a tert-butyl group has been identified as a ligand for Calcium/calmodulin-dependent protein kinase type II subunit gamma. drugbank.com Another line of research has concentrated on creating 3-amino-1H-pyrazole-based inhibitors for the understudied PCTAIRE family of kinases, which have been linked to several types of cancer. nih.gov

Table 3: Biological Targets of Pyrazole Derivatives This table lists some of the biological targets that have been identified for various pyrazole derivatives.

| Target | Therapeutic Area | Reference |

|---|---|---|

| Monoamine oxidase B (MAO-B) | Parkinson's Disease | nih.gov |

| Interleukin-6 (IL-6) | Inflammation | nih.gov |

| Tumor necrosis factor-alpha (TNF-α) | Inflammation | nih.gov |

| Cyclin-dependent kinase 16 (CDK16) | Cancer | nih.gov |

常见问题

Basic: What are the established synthetic routes for 1-tert-butyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis of this compound typically involves multi-step processes, including cyclization and functional group modifications. For example:

- Cyclization: Intermediate pyrazole rings can be formed using hydrazine derivatives and β-keto esters, followed by tert-butyl group introduction via nucleophilic substitution or alkylation .

- Reagent Optimization: Phosphorus oxychloride (POCl₃) is commonly used for cyclization at elevated temperatures (~120°C), but yields depend on stoichiometry and solvent polarity. Polar aprotic solvents like DMF may enhance reactivity .

- Catalysis: Transition-metal catalysts (e.g., Pd for cross-coupling) can improve regioselectivity in tert-butyl substitution. For example, Suzuki-Miyaura coupling has been applied to analogous pyrazole derivatives .

Key Parameters:

- Temperature control during cyclization (avoiding side reactions).

- Purification via column chromatography or recrystallization to isolate the amine product.

Advanced: How can researchers resolve contradictions between NMR and mass spectrometry data during structural elucidation of substituted pyrazole derivatives?

Answer:

Discrepancies often arise from tautomerism, isotopic patterns, or impurities. Methodological approaches include:

- 2D NMR Techniques: HSQC and HMBC can confirm connectivity between tert-butyl protons and the pyrazole ring, distinguishing regioisomers .

- X-ray Crystallography: Definitive structural confirmation, as demonstrated for tert-butyl-pyrazole derivatives (e.g., R-factor = 0.031 for single-crystal analysis) .

- High-Resolution Mass Spectrometry (HRMS): Resolve isotopic clusters to verify molecular formulas, particularly for halogenated analogs .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values for tautomeric forms .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- FT-IR: Confirm NH₂ stretches (~3300–3500 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- ¹H/¹³C NMR: Identify tert-butyl protons as a singlet (9H, δ ~1.3 ppm) and pyrazole C4-amine (δ ~5.5 ppm for NH₂) .

- Mass Spectrometry: ESI-MS or EI-MS to verify [M+H]⁺ or molecular ion peaks (e.g., C₇H₁₂N₃⁺ for the base compound).

- X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks, critical for confirming solid-state structure .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced antimicrobial activity?

Answer:

SAR studies on pyrazole analogs suggest:

- Electron-Withdrawing Groups (EWGs): Substitution at C3/C5 with halogens (e.g., Cl, F) increases lipophilicity and membrane penetration, enhancing activity against Gram-positive bacteria .

- Heterocyclic Fusion: Incorporating triazole or thiazole rings (e.g., 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine) improves binding to bacterial enzymes like DNA gyrase .

- Bioisosteric Replacement: Replacing the tert-butyl group with trifluoromethyl or benzyl groups modulates pharmacokinetic properties .

- In Silico Screening: Docking studies against target proteins (e.g., CYP450) predict metabolic stability and toxicity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE Requirements: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management: Segregate amine-containing waste and neutralize acidic byproducts before disposal .

- Spill Control: Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

- Storage: Keep in airtight containers under nitrogen to prevent oxidation; store at 2–8°C for long-term stability .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Process Intensification: Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .

- Catalyst Recycling: Immobilize metal catalysts (e.g., Pd on carbon) to reduce costs and heavy metal contamination .

- Purity Control: Implement inline PAT (Process Analytical Technology) tools like HPLC-MS to monitor intermediates in real time .

- Solvent Selection: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to align with green chemistry principles .

Advanced: How do computational methods aid in predicting the metabolic stability of this compound derivatives?

Answer:

- Metabolite Prediction: Tools like GLORY or MetaSite identify likely oxidation sites (e.g., tert-butyl group hydroxylation) .

- CYP450 Inhibition Assays: Molecular docking with CYP3A4/2D6 models predicts drug-drug interaction risks .

- ADME Modeling: QSAR models estimate logP and solubility, optimizing derivatives for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。